molecular formula C22H28N6O3 B2837790 1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide CAS No. 893969-66-9

1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

Cat. No. B2837790
CAS RN: 893969-66-9
M. Wt: 424.505
InChI Key: QNVXFOGNCCNPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality 1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

  • The study of polyamides incorporating theophylline and thymine has shown that these compounds, through specific synthesis processes, can create materials with unique solubility and molecular weight characteristics, potentially relevant to biomedical and material science applications (Hattori & Kinoshita, 1979).

Heterocyclic Compound Synthesis

  • Research into novel synthesis methods for benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone suggests potential applications in developing anti-inflammatory and analgesic agents, indicating a pathway for the compound's use in medicinal chemistry (Abu‐Hashem et al., 2020).

Drug Discovery and Biochemical Research

  • The discovery of specific carboxamide inhibitors targeting soluble epoxide hydrolase showcases the role of similar compounds in modulating biochemical pathways, offering potential therapeutic avenues for diseases associated with epoxide hydrolases (Thalji et al., 2013).

Molecular Interaction Studies

  • Investigations into the molecular interactions of antagonistic compounds with the CB1 cannabinoid receptor highlight the importance of structural analysis in drug development, particularly for targeting receptor-ligand interactions in therapeutic applications (Shim et al., 2002).

properties

IUPAC Name

1-[[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-14-4-6-15(7-5-14)12-28-17(13-27-10-8-16(9-11-27)19(23)29)24-20-18(28)21(30)26(3)22(31)25(20)2/h4-7,16H,8-13H2,1-3H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVXFOGNCCNPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-1,3,7-trihydropurin-8-yl}methyl)piperidine-4-carboxamide

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